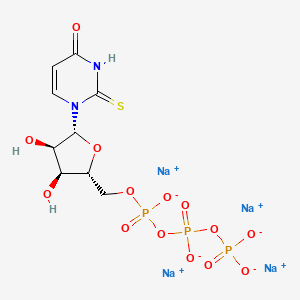

2-Thiouridine 5'-triphosphate tetrasodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-ThioUTP tetrasodium salt is a potent and selective agonist for the P2Y2 receptor. It is known for its high affinity and specificity towards P2Y2, P2Y4, and P2Y6 receptors, with EC50 values of 0.035, 0.35, and 1.5 μM, respectively . This compound is widely used in scientific research due to its unique properties and applications.

Wirkmechanismus

Target of Action

The primary target of 2-Thioutp tetrasodium salt is the P2Y2 receptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in many biological processes.

Mode of Action

2-Thioutp tetrasodium salt acts as a potent and selective agonist for the P2Y2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-Thioutp tetrasodium salt binds to the P2Y2 receptor, activating it.

Pharmacokinetics

It is noted that the compound is soluble in water , which could potentially influence its bioavailability and distribution.

Biochemische Analyse

Biochemical Properties

2-Thioutp Tetrasodium Salt plays a significant role in biochemical reactions. It interacts with P2Y2 receptors, a type of purinergic receptor . The EC50 values for hP2Y2, hP2Y4, and hP2Y6 receptors are 0.035, 0.35, and 1.5 μM respectively .

Cellular Effects

The effects of 2-Thioutp Tetrasodium Salt on cells and cellular processes are primarily mediated through its action on P2Y2 receptors

Molecular Mechanism

The molecular mechanism of action of 2-Thioutp Tetrasodium Salt involves its binding to P2Y2 receptors This binding can lead to the activation or inhibition of enzymes and changes in gene expression

Vorbereitungsmethoden

The synthesis of 2-ThioUTP tetrasodium salt involves several steps, starting from the appropriate nucleoside precursor. The synthetic route typically includes the thiolation of uridine triphosphate (UTP) to introduce the sulfur atom at the 2-position. The reaction conditions often involve the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide. The final product is then purified and converted to its tetrasodium salt form for increased solubility and stability .

Analyse Chemischer Reaktionen

2-ThioUTP tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfide bonds, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the thiol group.

Substitution: The sulfur atom in 2-ThioUTP can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Substrate for RNA Synthesis

2-Thio-UTP is utilized as a substrate for RNA polymerases, allowing the incorporation of thiouridine into RNA molecules. This incorporation can enhance the stability and reduce the immunogenicity of RNA products. For instance, RNAs synthesized using 2-Thio-UTP exhibit lower activation of immune responses compared to unmodified RNAs, making them suitable for therapeutic applications .

Inhibition of Viral Replication

Research indicates that 2-Thio-UTP acts as an inhibitor of norovirus RNA-dependent RNA polymerase, thereby hindering viral replication. This property positions it as a potential candidate for antiviral drug development .

Molecular Biology Techniques

In Vitro Transcription

The compound is extensively used in in vitro transcription systems to produce modified mRNA. The incorporation of 2-Thio-UTP can lead to enhanced resistance to degradation by RNases and reduced activation of pattern recognition receptors, which is crucial for developing mRNA vaccines .

Aptamer Development

2-Thio-UTP is employed in the synthesis of aptamers—short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The modifications imparted by 2-Thio-UTP can improve the stability and binding characteristics of these aptamers .

Pharmacological Applications

Agonism of P2Y Receptors

2-Thio-UTP is recognized as a potent and selective agonist for P2Y receptors, particularly P2Y2, P2Y4, and P2Y6. These receptors are involved in various physiological processes, including inflammation and cell signaling pathways. The EC50 values for 2-Thio-UTP at these receptors are notably low (0.035 µM for P2Y2), indicating its high potency .

Case Study 1: Antiviral Properties

A study demonstrated that the application of 2-Thio-UTP in cell cultures infected with norovirus resulted in a significant reduction in viral load. This finding supports its potential use in therapeutic strategies against viral infections .

Case Study 2: mRNA Vaccine Development

In research focused on mRNA vaccines, the use of 2-Thio-UTP in transcription reactions led to mRNAs that showed reduced immunogenicity while maintaining protein expression efficiency in cellular models. This characteristic is crucial for developing effective vaccines with minimal side effects .

Vergleich Mit ähnlichen Verbindungen

2-ThioUTP tetrasodium salt is unique due to its high selectivity and potency for P2Y2 receptors. Similar compounds include:

Uridine triphosphate (UTP): A natural ligand for P2Y receptors but with lower selectivity.

2-ThioADP: Another thiolated nucleotide with different receptor selectivity.

ATPγS: A non-hydrolyzable analog of ATP with broader receptor activity.

Compared to these compounds, 2-ThioUTP tetrasodium salt offers higher specificity and potency, making it a valuable tool in research .

Biologische Aktivität

2-Thiouridine 5'-triphosphate tetrasodium salt (2-ThioUTP) is a modified nucleotide that has garnered significant attention due to its biological activity, particularly as a selective agonist for P2Y receptors. This article delves into the compound's biological properties, mechanisms of action, and its implications in various research contexts.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁N₂Na₄O₁₄P₃S

- Molecular Weight : 588.13 g/mol

- Purity : ≥95% (HPLC)

- Solubility : Soluble in water, typically supplied at a concentration of 10 mM

2-ThioUTP acts primarily as a potent and selective agonist for the P2Y2 receptor, with EC50 values of:

This selectivity indicates its potential utility in modulating signaling pathways associated with these receptors, which are involved in various physiological processes including inflammation and cell proliferation.

P2Y Receptor Agonism

The P2Y receptors are G-protein-coupled receptors that mediate cellular responses to extracellular nucleotides. The activation of these receptors by 2-ThioUTP can lead to various downstream effects:

- Cellular Signaling : Activation of P2Y receptors can influence pathways such as phospholipase C activation, leading to increased intracellular calcium levels and subsequent cellular responses.

- Inflammation Modulation : Given the role of P2Y receptors in inflammatory responses, 2-ThioUTP may have therapeutic potential in conditions characterized by excessive inflammation.

Inhibition of Viral Polymerases

Research has shown that 2-ThioUTP can serve as a substrate for several DNA polymerases while also acting as an inhibitor for norovirus RNA-dependent RNA polymerase . This dual functionality suggests potential applications in antiviral therapies.

Immunogenicity Reduction

Studies indicate that RNA synthesized from 2-ThioUTP exhibits reduced immunogenicity compared to unmodified RNA. This characteristic is particularly beneficial in therapeutic applications involving mRNA vaccines, where minimizing immune activation is crucial .

Study on P2Y Receptor Activation

In a pharmacological characterization study of P2Y receptor subtypes, it was demonstrated that 2-ThioUTP effectively activates the P2Y2 receptor, leading to significant changes in cell signaling pathways. This study highlighted the compound's potential in therapeutic contexts where modulation of these pathways is desired .

Antiviral Applications

A study by Belliot et al. explored the inhibitory effects of 2-ThioUTP on norovirus replication. The findings suggested that this compound could be developed into a therapeutic agent against norovirus infections due to its ability to inhibit viral polymerases effectively .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,4,6-8,13-14H,3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBCNKBBEOQRRB-ODQFIEKDSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na4O14P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.